molecular formula C7H8ClNO B599042 2-Chloro-3-methoxy-5-methylpyridine CAS No. 1203499-46-0

2-Chloro-3-methoxy-5-methylpyridine

Cat. No.: B599042
CAS No.: 1203499-46-0
M. Wt: 157.597
InChI Key: HNYOWJROVIRPCU-UHFFFAOYSA-N
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Description

2-Chloro-3-methoxy-5-methylpyridine is a halogenated heterocyclic compound with the molecular formula C7H8ClNO and a molecular weight of 157.60 g/mol . This compound is characterized by the presence of a chlorine atom, a methoxy group, and a methyl group attached to a pyridine ring. It is used in various industrial and scientific research applications due to its unique chemical properties.

Safety and Hazards

2-Chloro-3-methoxy-5-methylpyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has hazard classifications of Acute Tox. 4 Oral and Eye Irrit. 2 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and using personal protective equipment .

Future Directions

While specific future directions for 2-Chloro-3-methoxy-5-methylpyridine are not detailed in the search results, it is known that this compound is used in the synthesis of various pharmaceutical compounds . Therefore, it can be inferred that future research may focus on exploring its potential applications in the pharmaceutical industry.

Mechanism of Action

Target of Action

It’s known that this compound is used as an intermediate in the synthesis of various organic compounds , which suggests that its targets could vary depending on the specific reactions it’s involved in.

Mode of Action

It’s known to be used in suzuki–miyaura coupling reactions , a type of cross-coupling reaction. In these reactions, the compound would interact with a palladium catalyst and an organoboron compound to form a new carbon-carbon bond .

Biochemical Pathways

As a component in suzuki–miyaura coupling reactions , it contributes to the formation of new carbon-carbon bonds, which can lead to the synthesis of various organic compounds.

Pharmacokinetics

As an intermediate in chemical synthesis , its bioavailability would likely depend on the specific context of its use.

Result of Action

As an intermediate in chemical synthesis , its primary effect would be the formation of new organic compounds through Suzuki–Miyaura coupling reactions .

Preparation Methods

The synthesis of 2-Chloro-3-methoxy-5-methylpyridine can be achieved through several methods. One common synthetic route involves the reaction of 3-methylpyridine-1-oxide with trimethylamine and phosgene at temperatures between -30°C and +50°C. The intermediate formed in this process is then reacted with phosgene at temperatures between 50°C and 150°C. Industrial production methods often involve the chlorination of methylpyridine derivatives under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-Chloro-3-methoxy-5-methylpyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include strong bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed from these reactions vary based on the specific conditions and reagents employed.

Comparison with Similar Compounds

2-Chloro-3-methoxy-5-methylpyridine can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their specific functional groups and reactivity. The presence of different substituents can significantly influence their chemical properties and applications.

Properties

IUPAC Name

2-chloro-3-methoxy-5-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c1-5-3-6(10-2)7(8)9-4-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNYOWJROVIRPCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60673577
Record name 2-Chloro-3-methoxy-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203499-46-0
Record name 2-Chloro-3-methoxy-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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